Boc-3,5-Diiodo-D-tyrosine

Metabolic Stability D-Amino Acids In Vivo Deiodination

Boc-3,5-Diiodo-D-tyrosine (CAS 214630-08-7) is a pre-assembled, chiral building block for SPPS of metabolically stable, radiolabeled peptides. Unlike L-isomers or unprotected analogs, its D-configuration resists in vivo deiodination, while the Boc group enables standard Boc-strategy coupling. • D-configuration metabolic stability validated in comparative deiodination studies • Dual iodine atoms enhance lipophilicity & provide a handle for catalytic tritiation • Supplied as ≥99% pure off-white powder; store at 0-8°C; ships ambient

Molecular Formula C14H17I2NO5
Molecular Weight 533.1 g/mol
CAS No. 214630-08-7
Cat. No. B558708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3,5-Diiodo-D-tyrosine
CAS214630-08-7
SynonymsBoc-3,5-Diiodo-D-tyrosine; 214630-08-7; CHEMBL310394; C14H17I2NO5; AC1MHO4O; 2-tert-Butoxycarbonylamino-3-(4-hydroxy-3,5-diiodo-phenyl)-propionicacid; Boc-D-Tyr(3,5-I2)-OH; CTK8E5710; MolPort-006-705-796; 7284AD; BDBM50145825; ZINC26503091; AKOS015836536; AM82354; RTR-010080; KB-48191; TR-010080; FT-0679830; K-6140; I14-26482; (2R)-2-(tert-butoxycarbonylamino)-3-(4-hydroxy-3,5-diiodo-phenyl)propanoicacid; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoicacid; (R)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-3,5-diiodo-phenyl)-propionicacid; (2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid
Molecular FormulaC14H17I2NO5
Molecular Weight533.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
InChIInChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1
InChIKeyCTUIJSMDTYBOLW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3,5-Diiodo-D-tyrosine Procurement Guide


Boc-3,5-Diiodo-D-tyrosine (CAS 214630-08-7) is a protected, non-natural amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group on the alpha-amine and iodine substitutions at the 3 and 5 positions of its phenolic ring . With a molecular formula of C14H17I2NO5 and a molecular weight of 533.1 g/mol , this compound appears as an off-white powder, is soluble in common organic solvents such as DMF and DCM, and typically melts between 174-177 °C . Its primary value lies in its function as a pre-assembled, highly lipophilic, and radio-dense chiral building block, serving as a critical intermediate for synthesizing radiopharmaceuticals, specialized peptides, and compounds with enhanced metabolic profiles .

Boc-3,5-Diiodo-D-tyrosine: Irreplaceable by Analogs


Generic substitution with simpler or seemingly related compounds, such as the unprotected 3,5-diiodo-D-tyrosine (CAS 16711-71-0), the L-enantiomer (CAS 62129-53-7), or mono-iodo analogs like Boc-D-Tyr(3-I)-OH (CAS 478183-68-5), is not scientifically valid. These substitutions would fundamentally alter or compromise the intended experimental outcome. The Boc group is non-optional for protecting the amine during peptide coupling reactions . The D-configuration confers a markedly different metabolic stability profile compared to the L-isomer, with in vivo studies demonstrating that D-iodotyrosines are deiodinated to a significantly lesser extent [1]. Finally, the degree of iodination directly impacts crucial physical properties; studies show that the presence of two iodine atoms enhances chiral discrimination ability compared to a single iodine atom or none [2].

Boc-3,5-Diiodo-D-tyrosine: Evidence vs. Analogs


Metabolic Stability: D- vs. L-Enantiomer

In comparative in vivo rat studies, the D-isomer of 3,5-diiodotyrosine was shown to be significantly more resistant to metabolic deiodination than the corresponding L-isomer. The L-iodotyrosines were almost completely dehalogenated, whereas their D-isomers were poorly deiodinated [1]. This differential stability is a key driver for selecting the D-enantiomer in applications requiring enhanced in vivo persistence.

Metabolic Stability D-Amino Acids In Vivo Deiodination

Chiral Discrimination: Diiodo Advantage

The diiodo substitution on the aromatic ring confers superior chiral discrimination ability in mass spectrometry assays compared to mono-iodo or non-iodinated tyrosine. The study demonstrated that the chiral discrimination ability increases as the number of iodine atoms on the aromatic ring of the reference compound increases [1].

Chiral Analysis Mass Spectrometry Analytical Chemistry

Deiodination Rate: Diiodo vs. Monoiodo

In vivo and in vitro studies consistently show that 3,5-diiodo compounds are deiodinated at a slower rate than their 3-monoiodo counterparts. A study on rats found that both L- and D-3-iodotyrosines were more rapidly deiodinated than L- and D-3,5-diiodotyrosines [1]. This kinetic difference is attributed to the specificity of the iodotyrosine deiodinase enzyme.

Deiodination Kinetics Enzyme Studies Metabolism

Precursor for Tritiated Peptide Tracers

Boc-3,5-diiodo-D-tyrosine is an established and documented precursor for creating tritium-labeled peptides. A patent explicitly describes the synthesis of Nα-Boc-3,5-diiodotyrosine-(OBrBzl) and its subsequent use in solid-phase peptide synthesis to create a [3,5-diiodo-Tyr27]-β-endorphin analog, which was then catalytically tritiated to yield a biologically active radiolabeled tracer [1]. This demonstrates a direct, validated pathway to high-value radiopharmaceuticals.

Radiopharmaceuticals Tritium Labeling Peptide Tracers

Boc vs. Fmoc Protection Orthogonality

The Boc protecting group offers a distinct acid-labile deprotection strategy that is orthogonal to the base-labile Fmoc group found on Fmoc-3,5-diiodo-D-tyrosine (CAS 212651-51-9) . This orthogonality provides synthetic chemists with greater versatility and control during multi-step peptide syntheses, allowing for selective deprotection and avoiding unwanted side reactions.

Peptide Synthesis Protecting Groups Synthetic Strategy

High-Purity Commercial Availability

For procurement requiring high confidence and reproducibility, this compound is readily available from multiple reputable vendors with a guaranteed purity of ≥99% as determined by HPLC . This contrasts with lower purity grades (e.g., 95% or 97%) often encountered for more complex or less common iodinated building blocks .

Quality Control HPLC Purity Reproducibility

Boc-3,5-Diiodo-D-tyrosine Validated Applications


Stable Radiolabeled Peptide Tracers

This is the most established, high-value application. Researchers can leverage Boc-3,5-diiodo-D-tyrosine as a building block in solid-phase peptide synthesis to create peptide analogs containing 3,5-diiodotyrosine residues. The D-configuration ensures resistance to in vivo deiodination, and the iodine atoms serve as a handle for catalytic tritiation, producing biologically active radiolabeled tracers for use in assays like radioimmunoassays (RIA) [1].

Peptide Therapeutics with Enhanced Half-Life

Due to the demonstrated metabolic stability of D-iodotyrosines [1], this compound is ideal for creating peptide-based drug candidates designed for longer circulation times. The high lipophilicity conferred by the two iodine atoms can also improve membrane permeability and target binding, a property exploited in the development of agents like Pentixafor [2].

X-Ray Contrast Agent Development

The high electron density of the two iodine atoms makes Boc-3,5-diiodo-D-tyrosine a valuable monomer for synthesizing radiocontrast agents for imaging modalities like computed tomography (CT). Studies have already demonstrated the principle of introducing 3,5-diiodotyrosine (DIT) into peptides to confer radiopacity for imaging articular cartilage, validating the approach [1].

Boc-Strategy Solid-Phase Peptide Synthesis

For chemists performing Boc-strategy SPPS, this compound is the definitive pre-iodinated building block. Its acid-labile Boc group [1] is orthogonal to other common protecting groups, enabling complex synthetic routes. Its commercial availability in high purity (≥99%) [2] ensures reliable and predictable coupling efficiency.

Technical Documentation Hub

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12 linked technical documents
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